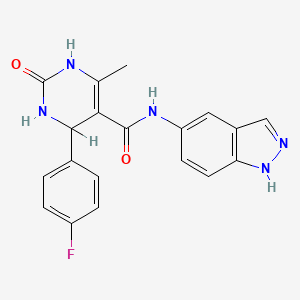

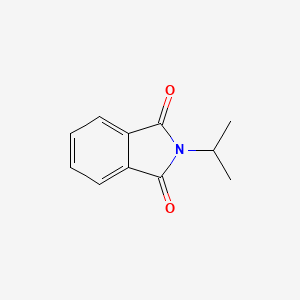

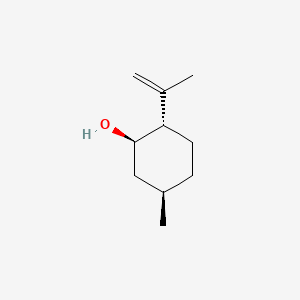

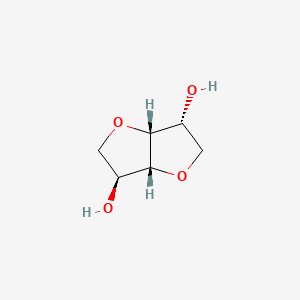

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Übersicht

Beschreibung

GSK180736A is an inhibitor of Rho-associated kinase 1 (ROCK1; IC50 = 14 nM) and G protein-coupled receptor kinase 2 (GRK2; IC50 = 0.77 µM). It is selective for GRK2 over GRK1, GRK5, and PKA (IC50 = >100 µM for all) and selective for ROCK1 over RSK1 and p20S6K (IC50s = 3,100 and 2,850 nM, respectively). GSK180736A increases maximum contractility in isolated mouse cardiomyocytes when used at a concentration of 1 µM.

GSK180736A is potent and selective inhibitor of GRK2 with an IC50 of 0.77 μM25 and >100-fold selectivity over other GRKs. It is a weak inhibitor of PKA with an IC50 of 30 μM, but highly potent against ROCK1 (IC50 = 100 nM).

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

GSK180736A has been identified as a potent inhibitor of Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2) . Its ability to bind to the GRK2 active site and inhibit its function is particularly relevant in cardiovascular diseases, as GRK2 is implicated in heart failure and hypertension. By modulating the activity of GRK2, GSK180736A contributes to the understanding and potential treatment of these conditions.

Pharmacological Studies

In pharmacology, GSK180736A serves as a tool to explore the role of GRK2 in various physiological and pathological processes. It has been used to study the internalization of the μ-opioid receptor, which is significant for understanding pain management and opioid addiction . The compound’s selective inhibition of GRK2 over other kinases makes it a valuable asset in dissecting specific signaling pathways.

Inflammatory and Immune Responses

Research has shown that GSK180736A can influence the inflammatory immune response by targeting GRK2. This kinase plays a crucial role in regulating the balance between different immune cells and their infiltration, which is vital for developing treatments for inflammatory diseases .

Molecular Biology Applications

In molecular biology, GSK180736A is used to study the effects of kinase inhibition on cellular functions. It helps in understanding the molecular mechanisms underlying various biological processes, such as cell migration, proliferation, and contraction of cardiomyocytes .

Biochemical Research

GSK180736A’s impact on biochemistry includes its use in studying kinase activity and its effects on protein function and interactions. It aids in elucidating the biochemical pathways that are regulated by GRK2 and ROCK1, which are important for cellular signaling .

Chemistry and Drug Development

From a chemistry perspective, GSK180736A represents a class of compounds that can serve as leads for therapeutic applications. Its structure-function relationship and selective inhibition properties are studied to design more effective drugs for conditions like heart failure and Parkinson’s disease .

Biotechnology Applications

In biotechnology, GSK180736A is utilized in the development of assays and screening methods to identify new therapeutic targets. Its selective inhibition of GRK2 is particularly useful in creating high-resolution cell-based assays for compound efficacy assessment .

Neuroscience Research

GSK180736A contributes to neuroscience by providing insights into the role of GRK2 in neurodegenerative diseases. Its inhibition of GRK2 activity is relevant for studying disorders such as Alzheimer’s disease and Parkinson’s disease, where kinase dysregulation is a common feature .

Wirkmechanismus

GSK180736A, also known as 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide or GSK180736, is a potent and selective dual inhibitor . This article will discuss the mechanism of action of GSK180736A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

GSK180736A primarily targets Rho-associated coiled-coil kinase 1 (ROCK1) and G protein-coupled receptor kinase 2 (GRK2) . ROCK1 is involved in various cellular functions, including cell contraction, motility, proliferation, and apoptosis. GRK2 plays a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .

Mode of Action

GSK180736A acts as a potent and selective inhibitor of ROCK1 and GRK2 . It binds to the active site of GRK2, thereby inhibiting its activity . The inhibition of these kinases by GSK180736A can lead to changes in cellular functions regulated by these proteins .

Biochemical Pathways

The inhibition of ROCK1 and GRK2 by GSK180736A affects various biochemical pathways. For instance, the inhibition of ROCK1 can impact pathways related to cell contraction, motility, proliferation, and apoptosis. On the other hand, the inhibition of GRK2 can affect the regulation of GPCRs, thereby influencing a wide range of physiological processes .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 2 mg/ml , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of ROCK1 and GRK2 by GSK180736A leads to changes in cellular functions regulated by these proteins. For instance, GSK180736A has been reported to produce a significant contraction in cardiomyocytes at a concentration of 1 μM .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2/c1-10-16(17(24-19(27)22-10)11-2-4-13(20)5-3-11)18(26)23-14-6-7-15-12(8-14)9-21-25-15/h2-9,17H,1H3,(H,21,25)(H,23,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEAIGWIZTYAQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)NN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-(4-fluorophenyl)-N-(1H-indazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (GSK180736A)?

A1: GSK180736A functions as a selective inhibitor of G protein-coupled receptor kinases (GRKs), particularly GRK2. [, , ] It achieves this by binding to the active site of GRK2 in a manner similar to paroxetine, another GRK2 inhibitor. [, ] This binding prevents GRK2 from phosphorylating activated G protein-coupled receptors (GPCRs), a key step in initiating receptor desensitization and internalization. [, ]

Q2: How does the structure of GSK180736A contribute to its selectivity for GRK2?

A2: The structure of GSK180736A, which features an indazole ring, plays a crucial role in its selectivity for GRK2. [, ] Crystallographic studies reveal that the indazole moiety forms strong interactions with the hinge region of the GRK2 active site. [] These interactions are more extensive than those observed with benzodioxole-containing analogs, leading to increased potency but potentially compromising selectivity. [] Furthermore, the binding of GSK180736A stabilizes a specific conformation of the GRK2 kinase domain, which differs from that induced by benzodioxole analogs and may contribute to its selectivity profile. []

Q3: Has GSK180736A demonstrated efficacy in cellular models, and if so, what are the implications?

A3: While GSK180736A exhibits potent in vitro inhibition of GRK2, its efficacy in cell-based assays is limited by its cell permeability. [] This highlights the importance of considering cell membrane penetration when designing GRK inhibitors for therapeutic applications. [] In contrast, paroxetine-based analogs, which exhibit better cell permeability, have shown greater efficacy in blocking the internalization of the μ-opioid receptor, a process driven by GRK2. [] This finding underscores the need for GRK inhibitors with optimized physicochemical properties to ensure effective target engagement within a cellular context.

Q4: Are there ongoing efforts to improve upon the limitations of GSK180736A?

A4: Yes, research efforts are focusing on leveraging structural insights from GSK180736A to develop more potent and selective GRK2 inhibitors. [] For example, the discovery of a novel binding region occupied by a pyrrolopyrimidine-containing compound (GSK2163632A) in the GRK active site offers a promising avenue for designing inhibitors with enhanced selectivity. [] These efforts highlight the importance of structure-based drug design in optimizing GRK inhibitor potency, selectivity, and ultimately, therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1672303.png)